molecular formula C11H9FN2 B2851596 7-fluoro-1H,2H,3H-pyrrolo[2,3-b]quinoline CAS No. 1266696-90-5

7-fluoro-1H,2H,3H-pyrrolo[2,3-b]quinoline

Cat. No.: B2851596
CAS No.: 1266696-90-5
M. Wt: 188.205
InChI Key: UERKYACDUOTJNK-UHFFFAOYSA-N
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Description

7-fluoro-1H,2H,3H-pyrrolo[2,3-b]quinoline is a heterocyclic compound that features a fused ring system combining a pyrrole ring and a quinoline ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Mechanism of Action

Target of Action

The primary targets of 7-fluoro-1H,2H,3H-pyrrolo[2,3-b]quinoline are the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs are a family of receptors that play essential roles in various types of tumors . They consist of four distinct isoforms (FGFR1–4) found across various tissue types and expressed to different extents under varying conditions .

Mode of Action

This compound interacts with its targets, the FGFRs, by inhibiting their activity . Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This compound inhibits this process, thereby preventing the activation of downstream signaling .

Biochemical Pathways

The compound affects the FGFR signaling pathway, which regulates organ development, cell proliferation and migration, angiogenesis, and other processes . The inhibition of FGFRs by this compound results in the disruption of downstream signaling including RAS–MEK–ERK, PLCγ, and PI3K–Akt .

Pharmacokinetics

It is mentioned that the compound has a low molecular weight , which could potentially influence its Absorption, Distribution, Metabolism, and Excretion (ADME) properties and impact its bioavailability.

Result of Action

The compound exhibits potent activities against FGFR1, 2, and 3 . In vitro, it has been shown to inhibit cell proliferation and induce apoptosis in breast cancer 4T1 cells . Furthermore, it significantly inhibits the migration and invasion of these cells .

Biochemical Analysis

Biochemical Properties

It has been suggested that this compound may interact with various enzymes, proteins, and other biomolecules

Cellular Effects

It has been suggested that this compound may influence cell function, including potential impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is believed that this compound may exert its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is believed that this compound may have certain stability and degradation characteristics, and may exhibit long-term effects on cellular function in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of 7-fluoro-1H,2H,3H-pyrrolo[2,3-b]quinoline may vary with different dosages in animal models. This could include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

It is believed that this compound may interact with certain enzymes or cofactors, and may have effects on metabolic flux or metabolite levels .

Transport and Distribution

It is believed that this compound may interact with certain transporters or binding proteins, and may have effects on its localization or accumulation .

Subcellular Localization

It is believed that this compound may have certain targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-fluoro-1H,2H,3H-pyrrolo[2,3-b]quinoline typically involves multi-step processes that include cyclization and functional group transformations. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the condensation of 2-aminobenzaldehyde with a suitable pyrrole derivative can lead to the formation of the desired fused ring system .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often employ catalytic processes and continuous flow techniques to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

7-fluoro-1H,2H,3H-pyrrolo[2,3-b]quinoline can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can introduce halogens, alkyl groups, or other functional groups onto the core structure .

Scientific Research Applications

7-fluoro-1H,2H,3H-pyrrolo[2,3-b]quinoline has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 7-fluoro-1H,2H,3H-pyrrolo[2,3-b]quinoline include:

Uniqueness

This compound is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets .

Properties

IUPAC Name

7-fluoro-2,3-dihydro-1H-pyrrolo[2,3-b]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9FN2/c12-9-2-1-7-5-8-3-4-13-11(8)14-10(7)6-9/h1-2,5-6H,3-4H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UERKYACDUOTJNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=C1C=C3C=CC(=CC3=N2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9FN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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